1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde
Description
Properties
IUPAC Name |
1-(2-methoxyphenyl)pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12-7-3-2-6-11(12)13-8-4-5-10(13)9-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDXACMSARNPHFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390359 | |
| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804213 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
169036-73-1 | |
| Record name | 1-(2-Methoxyphenyl)-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169036-73-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20390359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Components
-
Aryl methyl ketone : 2-Methoxyacetophenone
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Arylamine : Aniline or substituted aniline
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Acetoacetate ester : Ethyl acetoacetate
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Oxidizing agent : Molecular oxygen (O₂)
Mechanism
-
Condensation : The aryl methyl ketone reacts with the arylamine to form an enamine intermediate.
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Cyclization : The enamine undergoes cyclization with the acetoacetate ester, forming the pyrrole ring.
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Oxidation : The methyl group adjacent to the pyrrole nitrogen is directly oxidized to an aldehyde via Csp3–H bond activation, facilitated by oxygen.
Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 65–75 |
| Solvent | Dimethyl sulfoxide (DMSO) | – |
| Reaction Time | 12–24 hours | – |
| Oxygen Pressure | 1 atm | – |
Key Advantages :
-
Avoids multi-step intermediate isolation.
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Utilizes molecular oxygen as a green oxidant.
One-Pot Hydrogenation Strategy
A patent-pending method for analogous pyrrole-3-carbaldehydes offers insights into adapting hydrogenation-based routes for this compound. While originally developed for a fluorophenyl derivative, the protocol can be modified by substituting 2-(2-methoxybenzoyl) malononitrile as the starting material.
Synthetic Pathway
-
First Reduction :
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Substrate : 2-(2-Methoxybenzoyl) malononitrile
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Catalyst : 10% Palladium on carbon (Pd/C)
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Conditions : Hydrogen gas (H₂), glacial acetic acid, tetrahydrofuran (THF) solvent.
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Outcome : Partial reduction of nitrile groups to amines.
-
-
Second Reduction :
Process Parameters
| Step | Catalyst | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| First Reduction | Pd/C | THF | 50°C | 6 | 85 |
| Second Reduction | Raney Nickel | THF/H₂O | 25°C | 12 | 90 |
Purification :
-
Filtration to remove catalysts.
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Crystallization from a THF/water mixture.
Advantages :
-
One-pot synthesis reduces waste and operational complexity.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Steps | Scalability |
|---|---|---|---|
| Oxidative Annulation | 65–75 | 3 | Moderate |
| One-Pot Hydrogenation | 75–85 | 2 | High |
Cost and Environmental Impact
-
Oxidative Annulation : Lower catalyst costs but requires specialized equipment for oxygen handling.
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One-Pot Hydrogenation : Higher catalyst costs offset by reduced solvent waste and energy consumption.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Modern production facilities favor continuous flow systems for pyrrole-2-carbaldehyde synthesis. Key benefits include:
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carboxylic acid.
Reduction: 1-(2-Methoxy-phenyl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde has several notable applications:
Chemistry
This compound serves as a building block in organic synthesis, allowing researchers to create more complex molecules. Its unique structure facilitates various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
The compound has been studied for its biological activities , particularly:
- Antimicrobial Properties : It exhibits significant activity against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | < 32 µg/mL |
| Staphylococcus aureus | < 16 µg/mL |
| Acinetobacter baumannii | < 8 µg/mL |
- Anticancer Activity : In vitro studies have shown that it induces apoptosis in cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 8.3 |
| HCT116 (colon cancer) | 10.0 |
Medicine
Research is ongoing to evaluate its potential as a drug candidate for treating various diseases. Its ability to interact with biological targets makes it promising for drug discovery initiatives.
Case Studies
Several studies highlight the compound's efficacy and potential:
- Antimicrobial Efficacy Study : A study demonstrated that the compound effectively inhibits the growth of multiple bacterial strains, suggesting its potential as a lead for new antimicrobial agents.
- Anticancer Evaluation : Research on human cancer cell lines indicated that the compound could modulate apoptosis-related proteins, leading to increased cell death in targeted cancer therapies.
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy group on the phenyl ring can participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Key Observations :
- In contrast, electron-withdrawing groups (e.g., chloro, fluoro) enhance electrophilicity at the aldehyde group .
- Steric Effects : Ortho-substituted derivatives (e.g., 2-methoxy, 2-chloro) introduce steric hindrance, which may affect reaction kinetics or binding in biological systems compared to para-substituted analogs .
Comparison :
- Transition metal catalysis (e.g., Pd in ) enables regioselective C–H functionalization but may require optimized conditions for ortho-substituted derivatives.
- Nucleophilic substitution (e.g., ) is effective for introducing alkyl groups but less suited for aryl groups without coupling agents.
Physicochemical Properties
NMR and spectral data for selected compounds:
Biological Activity
1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : CHNO
- Molecular Weight : 201.225 g/mol
- Structure : The compound features a pyrrole ring substituted with a methoxy group and an aldehyde functional group, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, modulating their activity. The methoxy group enhances binding affinity through hydrogen bonding and hydrophobic interactions .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound demonstrated notable activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | < 32 µg/mL |
| Staphylococcus aureus | < 16 µg/mL |
| Acinetobacter baumannii | < 8 µg/mL |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis and inhibits cell proliferation:
| Cell Line | IC (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 8.3 |
| HCT116 (colon cancer) | 10.0 |
The mechanism of action in cancer cells is believed to involve the modulation of apoptosis-related proteins, leading to increased cell death .
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
- Structure-Activity Relationship (SAR) :
Q & A
Basic Research Questions
Q. What are established synthetic routes for 1-(2-Methoxy-phenyl)-1H-pyrrole-2-carbaldehyde, and how can reaction yields be optimized?
- Methodology :
- Alkylation of pyrrole derivatives : React 1H-pyrrole-2-carbaldehyde with 2-methoxybenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 50°C). Purification via flash chromatography improves yields .
- Catalyst optimization : Use phase-transfer catalysts or microwave-assisted synthesis to enhance reaction efficiency. For analogous compounds, yields of 85–98% have been reported depending on reagent purity and work-up protocols .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve signals near δ 9.5–9.6 ppm (aldehyde proton) and δ 3.8–4.0 ppm (methoxy group) .
- HRMS : Confirm molecular weight (C₁₂H₁₁NO₂, [M+H]⁺ = 213.23) with <5 ppm error .
- Crystallography :
- SHELX refinement : Resolve crystal packing using SHELXL for high-resolution X-ray data. Mercury software aids in visualizing Hirshfeld surfaces to analyze intermolecular interactions (e.g., C–H···O bonds) .
Advanced Research Questions
Q. How does the methoxy substituent influence reactivity in heterocyclic cascade reactions compared to electron-withdrawing groups?
- Mechanistic Insights :
- The methoxy group’s electron-donating nature enhances electrophilic substitution at the pyrrole ring, favoring regioselective functionalization. This contrasts with electron-withdrawing groups (e.g., nitro), which deactivate the ring .
- Case Study : In enantioselective syntheses, methoxy-substituted derivatives show higher diastereomeric excess (up to 95%) when chiral catalysts like (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether are used .
Q. What strategies address contradictions in reported synthetic yields (e.g., 48% vs. 98%) for structurally related compounds?
- Root Cause Analysis :
- Mitigation : Use inline NMR monitoring to track reaction progress and optimize stoichiometry .
Q. How can computational methods predict supramolecular arrangements or reaction pathways for this compound?
- In Silico Tools :
- Mercury CSD : Analyze crystal packing motifs (e.g., π-π stacking of methoxy-phenyl and pyrrole rings) using existing CIF data .
- DFT Calculations : Model transition states for aldehyde-involved reactions (e.g., Knoevenagel condensations) to predict regioselectivity .
Q. What safety protocols are essential given the compound’s hazard profile?
- Risk Management :
- H302 Compliance : Use fume hoods and PPE (gloves, lab coat) to prevent oral exposure. Store at 2–8°C in inert atmospheres to avoid degradation .
- Waste Disposal : Quench aldehyde groups with NaHSO₃ before disposal to reduce toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
